8-Phenylnaphthalene-1-carboxylic acid
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Overview
Description
8-Phenylnaphthalene-1-carboxylic acid is an organic compound belonging to the naphthalene family. It is characterized by the presence of a phenyl group attached to the eighth position of the naphthalene ring and a carboxylic acid group at the first position. The molecular formula of this compound is C17H12O2, and it has a molecular weight of 248.27 g/mol . This compound is a colorless, crystalline solid with a melting point of 108-110°C.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenylnaphthalene-1-carboxylic acid can be achieved through several methods:
Friedel-Crafts Acylation: This method involves the acylation of naphthalene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Palladium-Catalyzed C8–H Arylation: This method involves the arylation of 1-naphthoic acid derivatives with aryl iodides using a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the aforementioned synthetic routes can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
8-Phenylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
8-Phenylnaphthalene-1-carboxylic acid has several applications in scientific research:
Biology: It can be used in the study of biochemical pathways involving carboxylic acids and their derivatives.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Phenylnaphthalene-1-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. The phenyl and naphthalene rings contribute to the compound’s aromaticity, affecting its electronic properties and reactivity in substitution reactions.
Comparison with Similar Compounds
Similar Compounds
1-Naphthoic Acid: Similar structure but lacks the phenyl group at the eighth position.
2-Phenylnaphthalene-1-carboxylic Acid: Similar structure but with the phenyl group at the second position.
8-Methylnaphthalene-1-carboxylic Acid: Similar structure but with a methyl group instead of a phenyl group at the eighth position.
Uniqueness
8-Phenylnaphthalene-1-carboxylic acid is unique due to the presence of both a phenyl group and a carboxylic acid group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, such as increased aromaticity and reactivity in substitution reactions, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
8-phenylnaphthalene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-17(19)15-11-5-9-13-8-4-10-14(16(13)15)12-6-2-1-3-7-12/h1-11H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIDMVMMZZFWFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C(=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704773 |
Source
|
Record name | 8-Phenylnaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130818-32-5 |
Source
|
Record name | 8-Phenylnaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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